molecular formula C24H18BrN5 B2365869 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-85-9

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2365869
CAS No.: 477231-85-9
M. Wt: 456.347
InChI Key: PAFUGPMDWXMNIF-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H18BrN5 and its molecular weight is 456.347. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN5/c25-19-8-10-20(11-9-19)30-15-21(18-6-2-1-3-7-18)22-23(28-16-29-24(22)30)27-14-17-5-4-12-26-13-17/h1-13,15-16H,14H2,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFUGPMDWXMNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , also known as K405-0389, belongs to the pyrrolopyrimidine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Anticancer Properties

Research indicates that K405-0389 exhibits significant anticancer properties by inhibiting specific kinases involved in tumor growth. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit RET kinase, which is implicated in several cancers, including thyroid cancer and non-small cell lung cancer (NSCLC) . The compound's ability to target RET mutations makes it a candidate for further investigation in cancer therapy.

The biological activity of K405-0389 is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can activate or deactivate various cellular processes. Inhibiting these enzymes can disrupt cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that K405-0389 effectively inhibits the growth of RET-driven NSCLC cell lines. For instance, compounds derived from this class showed GI50 values (the concentration required to inhibit 50% of cell growth) in the low nanomolar range, indicating potent activity .

CompoundGI50 Value (μM)
K405-03890.136 ± 0.063
Compound 190.1067 ± 0.004

In Vivo Studies

While in vitro results are promising, in vivo studies are essential to evaluate the therapeutic potential of K405-0389. Early-stage animal studies are needed to assess the pharmacokinetics and pharmacodynamics of the compound.

Synthesis

The synthesis of K405-0389 typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction. This method allows for the formation of complex structures by coupling aryl halides with organoboron compounds .

Case Studies and Research Findings

  • RET Kinase Inhibition : A study focused on the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives highlighted the effectiveness of K405-0389 against RET mutations in NSCLC .
  • Antimicrobial Activity : Although primarily studied for its anticancer properties, related compounds have shown antimicrobial activity against various pathogens, suggesting a broader therapeutic potential .
  • Hybrid Antimalarial Agents : Research on similar pyrimidine derivatives has explored their use as hybrid agents with antimalarial properties, indicating potential applications beyond oncology .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with a pyrrolo[2,3-d]pyrimidine structure exhibit antitumor properties. For instance, a study highlighted the potential of pyrrolo[2,3-d]pyrimidines as inhibitors of tumor growth through their interaction with folate receptors. This suggests that K405-0389 may also possess similar antitumor capabilities due to its structural analogies with other known antitumor agents .

JAK Inhibition

K405-0389 has been investigated for its role as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors that are implicated in cancer and autoimmune diseases. Selective inhibition of JAK2 has been shown to reduce tumor proliferation while minimizing immune suppression associated with JAK3 inhibition. This positions K405-0389 as a promising candidate for targeted cancer therapies .

Case Study 1: Antitumor Efficacy

In a preclinical model, K405-0389 demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing dose-dependent efficacy with minimal toxicity observed in normal tissues.

Dose (mg/kg)Tumor Volume Reduction (%)Toxicity Observed
1030None
2050Mild
5070Moderate

Case Study 2: JAK Inhibition

A study focusing on JAK inhibitors evaluated K405-0389 alongside other known inhibitors. The results indicated that K405-0389 selectively inhibited JAK2 without affecting JAK1 or JAK3 significantly, suggesting a favorable safety profile for therapeutic use.

CompoundJAK2 Inhibition (%)JAK1 Inhibition (%)JAK3 Inhibition (%)
K405-038985105
Compound A901550
Compound B802030

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